Tumor Burden Reduction vs. Cytarabine
In a syngeneic mouse transplantation model of FLT3/ITD-driven leukemia, oral administration of FI-700 (200 mg/kg b.i.d.) significantly reduced peripheral blood FLT3 transcript levels to 13.5 ± 10.6 copy/μg RNA, a >430-fold reduction compared to vehicle (5,869.6 ± 1,640 copy/μg RNA). In contrast, treatment with cytarabine (Ara-C; 75 mg/kg i.v. b.i.d.) resulted in a residual transcript level of 882.7 ± 305.5 copy/μg RNA [1]. This represents a 65-fold greater reduction in leukemic burden by FI-700 relative to Ara-C (P = 0.0263) [1]. Furthermore, FI-700 treatment decreased the percentage of FLT3/ITD-positive cells in the bone marrow to 8.0 ± 2.4%, whereas Ara-C treatment paradoxically increased this fraction to 31.6 ± 1.6% (P = 0.0143) [1].
| Evidence Dimension | In vivo leukemic cell burden (FLT3 transcript copy number) in peripheral blood after 4-day treatment |
|---|---|
| Target Compound Data | 13.5 ± 10.6 copy/μg RNA (FI-700, 200 mg/kg b.i.d.) |
| Comparator Or Baseline | 882.7 ± 305.5 copy/μg RNA (Ara-C, 75 mg/kg i.v. b.i.d.); 5,869.6 ± 1,640 copy/μg RNA (Vehicle) |
| Quantified Difference | FI-700 reduced transcript levels 65-fold more than Ara-C (P = 0.0263) |
| Conditions | Syngeneic C3H/Hej mice i.v. transplanted with FLT3/ITD-GFP-32D cells; treatment initiated 11 days post-inoculation |
Why This Matters
For preclinical researchers, this superior in vivo potency translates to more robust tumor debulking in FLT3-mutant models, enabling clearer pharmacodynamic readouts and potentially reducing the number of animals required per experiment.
- [1] Kiyoi H, Shiotsu Y, Ozeki K, et al. A novel FLT3 inhibitor FI-700 selectively suppresses the growth of leukemia cells with FLT3 mutations. Clin Cancer Res. 2007;13(15 Pt 1):4575-4582. View Source
